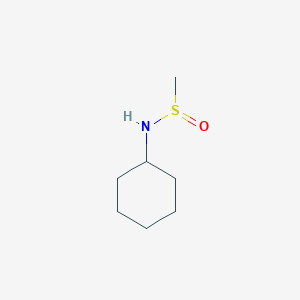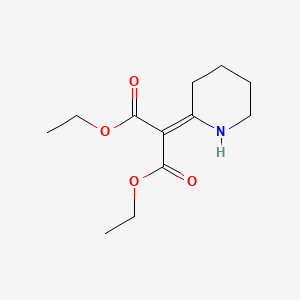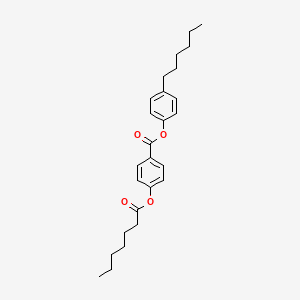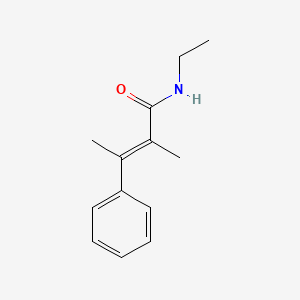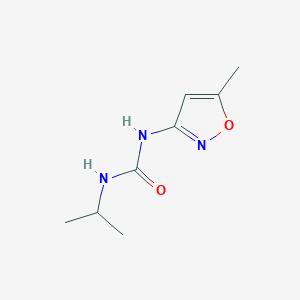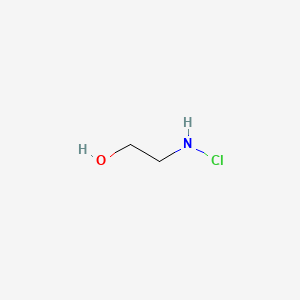
2-Ethyl-3-methyl-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-methyl-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate is a chemical compound with a complex structure that includes an oxazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methyl-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate typically involves the reaction of appropriate precursors under controlled conditions. The specific synthetic route may vary, but it generally includes the formation of the oxazolium ring followed by the introduction of the perchlorate anion. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-methyl-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for controlling the reaction pathways and products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Ethyl-3-methyl-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound can be used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methyl-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets and pathways. The oxazolium ring structure allows it to interact with various biological molecules, potentially affecting enzymatic activities and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolium derivatives and related heterocyclic compounds. Examples include:
- 2-Methyl-3-ethyl-5-phenyl-1,2-oxazol-2-ium perchlorate
- 2-Ethyl-3-methyl-5-phenyl-1,2-oxazol-2-ium perchlorate
Uniqueness
2-Ethyl-3-methyl-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate is unique due to its specific substitution pattern on the oxazolium ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
52063-33-9 |
|---|---|
Molecular Formula |
C13H16ClNO5 |
Molecular Weight |
301.72 g/mol |
IUPAC Name |
2-ethyl-3-methyl-5-(4-methylphenyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C13H16NO.ClHO4/c1-4-14-11(3)9-13(15-14)12-7-5-10(2)6-8-12;2-1(3,4)5/h5-9H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
BYXHWLWAXSPGGT-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(C=C(O1)C2=CC=C(C=C2)C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14643477.png)
